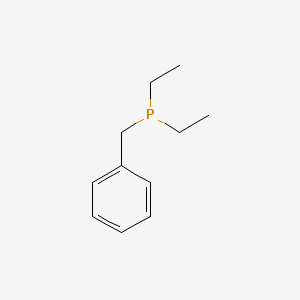
Phosphine, diethyl(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphine, diethyl(phenylmethyl)- is an organophosphorus compound that features a phosphorus atom bonded to two ethyl groups and a phenylmethyl group. This compound belongs to the class of tertiary phosphines, which are widely used in various chemical reactions and industrial applications due to their unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, diethyl(phenylmethyl)- typically involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the control of temperature to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of phosphine, diethyl(phenylmethyl)- may involve large-scale reactions using similar synthetic routes. The process is scaled up to accommodate the demand for this compound in various applications, ensuring that the reaction conditions are carefully monitored to maintain consistency and quality.
化学反应分析
Types of Reactions
Phosphine, diethyl(phenylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphines. These products have various applications in chemical synthesis and industrial processes.
科学研究应用
Phosphine, diethyl(phenylmethyl)- has several scientific research applications, including:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
作用机制
The mechanism of action of phosphine, diethyl(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in catalytic processes and influencing the reactivity of the metal. In biological systems, it may interact with proteins and other biomolecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
Similar compounds to phosphine, diethyl(phenylmethyl)- include other tertiary phosphines such as:
- Triethylphosphine
- Triphenylphosphine
- Dimethylphenylphosphine
Uniqueness
Phosphine, diethyl(phenylmethyl)- is unique due to its specific combination of ethyl and phenylmethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other tertiary phosphines may not be as effective .
属性
CAS 编号 |
41268-70-6 |
|---|---|
分子式 |
C11H17P |
分子量 |
180.23 g/mol |
IUPAC 名称 |
benzyl(diethyl)phosphane |
InChI |
InChI=1S/C11H17P/c1-3-12(4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI 键 |
KAMCEHJUSMHEMI-UHFFFAOYSA-N |
规范 SMILES |
CCP(CC)CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


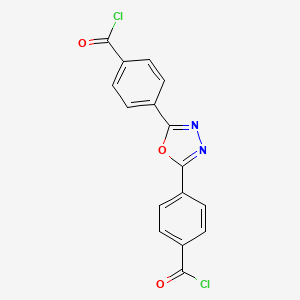
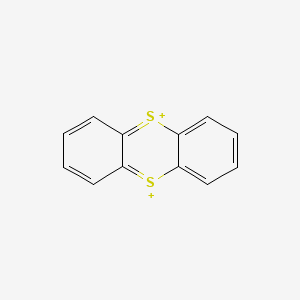
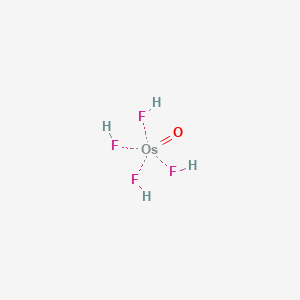
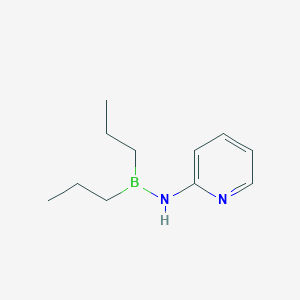
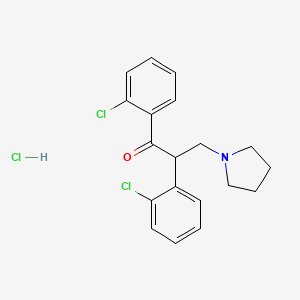
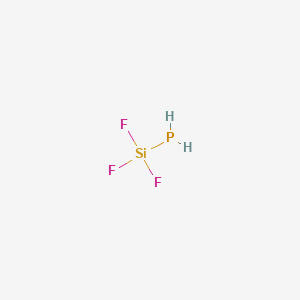
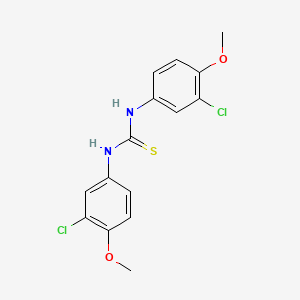
![Diethyl{4-(furan-2-yl)-4-[(oxiran-2-yl)methoxy]but-1-en-1-yl}methylsilane](/img/structure/B14662985.png)
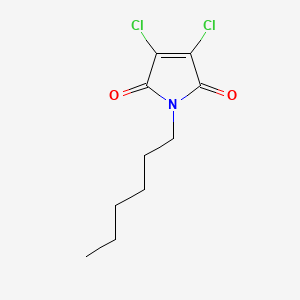
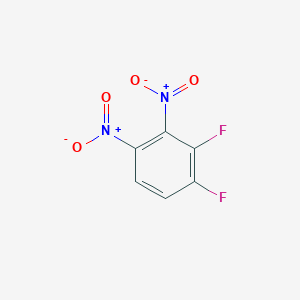
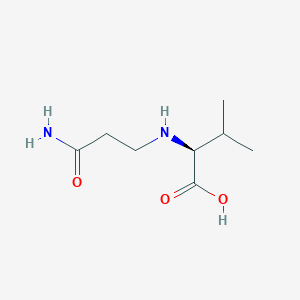
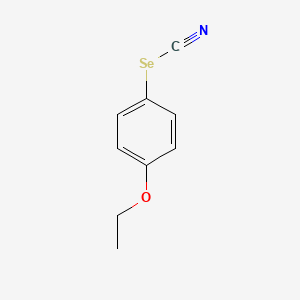
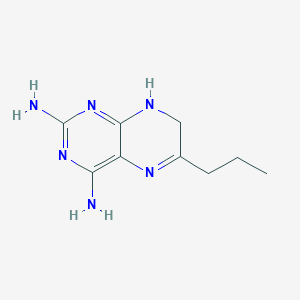
![1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B14663015.png)
